Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate
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Overview
Description
Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate is an organic compound with the molecular formula C9H8ClFO4S. It is a derivative of benzoic acid and contains both a chlorosulfonyl and a fluorine group attached to the aromatic ring. This compound is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate typically involves the reaction of 4-(chlorosulfonyl)-2-fluorobenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the ester group. The general reaction scheme is as follows:
[ \text{4-(chlorosulfonyl)-2-fluorobenzoic acid} + \text{methanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfone.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
The major products formed from these reactions include various sulfonamides, sulfones, and sulfonic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The fluorine atom on the aromatic ring can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(chlorosulfonyl)acetate: Similar in structure but lacks the fluorine atom.
Methyl 4-(chlorosulfonyl)benzoate: Contains a chlorosulfonyl group but differs in the position of the substituents.
Methyl 2-fluorobenzoate: Contains a fluorine atom but lacks the chlorosulfonyl group.
Uniqueness
Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate is unique due to the presence of both the chlorosulfonyl and fluorine groups, which impart distinct reactivity and properties
Properties
IUPAC Name |
methyl 2-(4-chlorosulfonyl-2-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO4S/c1-15-9(12)4-6-2-3-7(5-8(6)11)16(10,13)14/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQNJGUVZXDBMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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